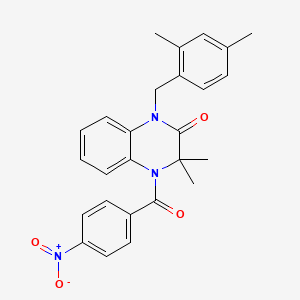![molecular formula C20H27NO6 B6140525 ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has not been fully elucidated. However, it has been proposed that this compound may act by inhibiting the activity of specific enzymes or receptors involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo models. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to the cells or animals being studied. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate. One area of research is the development of new derivatives of this compound with improved properties, such as increased solubility or potency. Another area of research is the investigation of the mechanism of action of this compound to better understand its effects on inflammation, pain, and tumor growth. Additionally, this compound could be studied for its potential applications in other fields, such as material science or agriculture.
合成法
The synthesis of Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been achieved using different methods. One of the most commonly used methods involves the reaction of 1-cyclohexyl-3-(2-(1,3-benzodioxol-5-yloxy)propanoylamino)urea with ethyl chloroacetate in the presence of a base. Another method involves the reaction of cyclohexylamine with 2-(1,3-benzodioxol-5-yloxy)propanoic acid to form the intermediate, which is then reacted with ethyl chloroacetate in the presence of a base to obtain the final product.
科学的研究の応用
Ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, analgesic, and antitumor agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with specific properties.
特性
IUPAC Name |
ethyl 2-[1-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-3-24-18(22)12-20(9-5-4-6-10-20)21-19(23)14(2)27-15-7-8-16-17(11-15)26-13-25-16/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJQHQZWGKIZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![2-[3-(2-fluorophenyl)-1-pyrrolidinyl]-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6140481.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)
![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)

![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)